molecular formula C16H19N3O3S B2371311 N-((1,1-dioxidotetrahydrothiophen-3-yl)methyl)-1-methyl-3-phenyl-1H-pyrazole-5-carboxamide CAS No. 1219913-23-1

N-((1,1-dioxidotetrahydrothiophen-3-yl)methyl)-1-methyl-3-phenyl-1H-pyrazole-5-carboxamide

Cat. No.: B2371311
CAS No.: 1219913-23-1
M. Wt: 333.41
InChI Key: NAWVXBMACXEEBK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-((1,1-dioxidotetrahydrothiophen-3-yl)methyl)-1-methyl-3-phenyl-1H-pyrazole-5-carboxamide is a useful research compound. Its molecular formula is C16H19N3O3S and its molecular weight is 333.41. The purity is usually 95%.
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Biochemical Analysis

Biochemical Properties

This compound has been identified as a G protein-gated inwardly-rectifying potassium (GIRK) channel activator . It interacts with GIRK channels, which are key effectors in GPCR signaling pathways that modulate excitability in cells .

Cellular Effects

The activation of GIRK channels by N-((1,1-dioxidotetrahydrothiophen-3-yl)methyl)-1-methyl-3-phenyl-1H-pyrazole-5-carboxamide can influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The compound exerts its effects at the molecular level by activating GIRK channels . This activation can lead to changes in gene expression and enzyme activity, influencing various cellular processes .

Temporal Effects in Laboratory Settings

The effects of this compound on GIRK channels have been observed over time in laboratory settings

Properties

IUPAC Name

N-[(1,1-dioxothiolan-3-yl)methyl]-2-methyl-5-phenylpyrazole-3-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19N3O3S/c1-19-15(9-14(18-19)13-5-3-2-4-6-13)16(20)17-10-12-7-8-23(21,22)11-12/h2-6,9,12H,7-8,10-11H2,1H3,(H,17,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NAWVXBMACXEEBK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=CC(=N1)C2=CC=CC=C2)C(=O)NCC3CCS(=O)(=O)C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19N3O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

333.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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